molecular formula C5H7NO4 B6234796 2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid CAS No. 114948-71-9

2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid

Cat. No.: B6234796
CAS No.: 114948-71-9
M. Wt: 145.11 g/mol
InChI Key: MTZFESAXMFTYQB-GSVOUGTGSA-N
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Description

2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid is a chemical compound with the molecular formula C5H7NO4 and a molecular weight of 145.11 g/mol . This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of this ring structure makes the compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid typically involves the formation of the oxazolidinone ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions to form the oxazolidinone ring. The subsequent introduction of the acetic acid group can be achieved through esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidinone derivatives and acetic acid derivatives. Examples are:

Uniqueness

2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

114948-71-9

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid

InChI

InChI=1S/C5H7NO4/c7-4(8)1-3-2-6-5(9)10-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m1/s1

InChI Key

MTZFESAXMFTYQB-GSVOUGTGSA-N

Isomeric SMILES

C1[C@H](OC(=O)N1)CC(=O)O

Canonical SMILES

C1C(OC(=O)N1)CC(=O)O

Purity

95

Origin of Product

United States

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